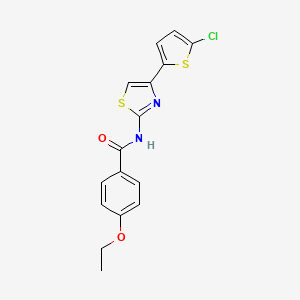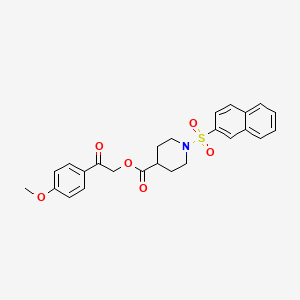
2-(4-Methoxyphenyl)-2-oxoethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-2-oxoethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C25H25NO6S and its molecular weight is 467.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sigma Receptor Binding and Activity : Berardi et al. (2005) investigated derivatives of methylpiperidines, focusing on the piperidine moiety bearing monomethyl or geminal dimethyl groups. Their study explored sigma-subtype affinities and selectivities, revealing compounds with potent sigma(1) ligand properties and selectivity profiles. This research also highlighted antiproliferative activity in rat C6 glioma cells, suggesting potential applications in tumor research and therapy (Berardi et al., 2005).
Non-ulcerogenic Anti-inflammatory and Analgesic Agents : Berk et al. (2009) focused on the synthesis of (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides, examining their anti-inflammatory and analgesic activities. They found that these compounds showed significant activity without inducing gastric lesions, highlighting their potential as non-ulcerogenic agents (Berk et al., 2009).
Naphthalene Derivative Synthesis : Matsumoto et al. (2001) reported on the synthesis of 2-(p-tolylsulfonyl)naphthalene derivatives through thermal and photochemical cyclization. This research provides insights into the chemical transformations and potential applications of naphthalene derivatives in various fields (Matsumoto et al., 2001).
Anaerobic Naphthalene Degradation : Meckenstock et al. (2000) studied the anaerobic degradation of naphthalene by a sulfate-reducing enrichment culture. This research is significant for understanding the environmental impact and biodegradation pathways of naphthalene-related compounds (Meckenstock et al., 2000).
Photochromism of Spiro[indoline-naphthaline]oxazine Derivatives : Li et al. (2015) synthesized a novel spiro[indoline–naphthaline]oxazine derivative, exploring its photochromic properties in different solvents. This research contributes to the understanding of photochromic materials and their potential applications in various technologies (Li et al., 2015).
Electrochromic Polymers : Hsiao and Han (2017) developed electrochromic polymers based on triarylamine end-capped, 2,7-bis(diphenylamino)naphthalene-cored dicarboxamides. These polymers exhibited reversible electrochemical oxidation processes and color changes, with potential applications in smart materials and displays (Hsiao & Han, 2017).
Propriétés
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 1-naphthalen-2-ylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO6S/c1-31-22-9-6-19(7-10-22)24(27)17-32-25(28)20-12-14-26(15-13-20)33(29,30)23-11-8-18-4-2-3-5-21(18)16-23/h2-11,16,20H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILBMVUANVBEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



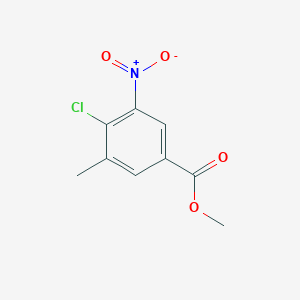
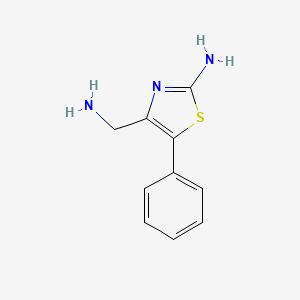
![3-amino-N-(2-ethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2726464.png)
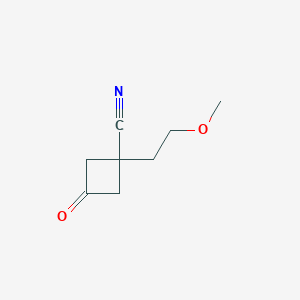
![N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2726466.png)

![(E)-4-(Dimethylamino)-N-[4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]but-2-enamide](/img/structure/B2726471.png)
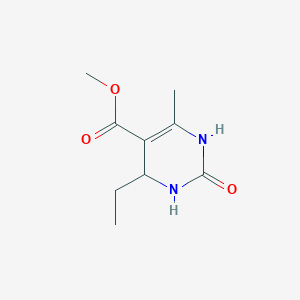
![5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide](/img/structure/B2726475.png)

![5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B2726477.png)
